molecular formula C22H15ClN4O2 B12714438 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone CAS No. 94355-83-6

2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone

Cat. No.: B12714438
CAS No.: 94355-83-6
M. Wt: 402.8 g/mol
InChI Key: PALZRJBJTONZBB-DNSIDTQISA-N
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Description

2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-Chloro-3-(4-nitrophenyl)-2-propenal, which is then reacted with 9-acridinylhydrazone under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and minimize costs. These methods often involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acridinylhydrazone compounds.

Scientific Research Applications

2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

94355-83-6

Molecular Formula

C22H15ClN4O2

Molecular Weight

402.8 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]acridin-9-amine

InChI

InChI=1S/C22H15ClN4O2/c23-16(13-15-9-11-17(12-10-15)27(28)29)14-24-26-22-18-5-1-3-7-20(18)25-21-8-4-2-6-19(21)22/h1-14H,(H,25,26)/b16-13-,24-14+

InChI Key

PALZRJBJTONZBB-DNSIDTQISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/N=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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